molecular formula C11H17F3N2O4 B1404662 Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate CAS No. 1187927-72-5

Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate

Cat. No.: B1404662
CAS No.: 1187927-72-5
M. Wt: 298.26 g/mol
InChI Key: ZGDWWGXLMYMTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate (CAS 1187927-72-5) is a piperidine derivative with the molecular formula C11H17F3N2O4 and a molecular weight of 298.26 g/mol. Piperidine rings are among the most important synthetic fragments for designing new active compounds and play a significant role in the pharmaceutical industry, as their derivatives are present in more than twenty classes of pharmaceuticals . As a building block, this compound can be utilized in medicinal chemistry research for the synthesis and exploration of novel molecules. Piperidine derivatives are frequently investigated for a wide range of pharmacological applications; for instance, some piperidine carbamic acid esters have been described as inhibitors of the Dipeptidyl Peptidase 4 (DPP-4) enzyme, a established target for the treatment of type 2 diabetes mellitus . The structural features of this reagent—specifically the piperidine ring and the carbamic acid allyl ester group—make it a valuable synthon for constructing more complex molecules, potentially for use in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

prop-2-enyl N-piperidin-3-ylcarbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.C2HF3O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8;3-2(4,5)1(6)7/h2,8,10H,1,3-7H2,(H,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDWWGXLMYMTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCCNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidin-3-yl-carbamic Acid Allyl Ester

The core synthetic route generally follows these steps:

Step Reaction/Process Details
1 Activation of Piperidin-3-amine Piperidin-3-amine serves as the starting material. It is dissolved in anhydrous solvent (e.g., dichloromethane) under inert atmosphere.
2 Carbamoylation The amine is reacted with allyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate. Reaction temperature is typically maintained at 0–5°C to minimize side reactions.
3 Workup The reaction mixture is washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove impurities and excess reagents. The organic layer is dried (e.g., over sodium sulfate) and concentrated.
4 Purification The crude product is purified by column chromatography using silica gel and an appropriate solvent system (e.g., ethyl acetate/hexane).

Key Reaction:
$$
\text{Piperidin-3-amine} + \text{Allyl chloroformate} \xrightarrow{\text{Base, 0–5°C}} \text{Piperidin-3-yl-carbamic acid allyl ester} + \text{Byproducts}
$$

Formation of the Trifluoroacetate Salt

Step Reaction/Process Details
5 Salt Formation The purified carbamate is dissolved in a suitable solvent (e.g., dichloromethane or methanol). Trifluoroacetic acid is added dropwise at low temperature.
6 Isolation The reaction mixture is concentrated under reduced pressure. The trifluoroacetate salt typically precipitates as a white solid.
7 Recrystallization The crude salt is recrystallized from cold ether or another non-polar solvent to improve purity.

Key Reaction: $$ \text{Piperidin-3-yl-carbamic acid allyl ester} + \text{Trifluoroacetic acid} \rightarrow \text{Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate} $$

Chemical Reactions Analysis

Hydrolysis Reactions

The allyl ester group undergoes hydrolysis under acidic or basic conditions. Key pathways include:

Reaction Type Conditions Product Source
Acidic hydrolysisHCl (1M), 60°C, 6hPiperidin-3-yl-carbamic acid + allyl alcohol
Basic hydrolysisNaOH (0.5M), RT, 12hPiperidin-3-yl-carbamate sodium salt

In acidic media, the trifluoroacetate counterion stabilizes intermediates, accelerating ester cleavage. Basic hydrolysis favors carbamate salt formation, critical for peptide synthesis applications .

Nucleophilic Substitution

The allyl ester participates in Pd-catalyzed allylic substitutions, enabling C–N and C–O bond formation:

Key Findings

  • Catalyst System : Pd(PPh₃)₄ in CHCl₃ with 5% HOAc and 2.5% N-methylmorpholine (NMM) achieves >90% allyl deprotection efficiency .

  • Regioselectivity : Unsymmetrical allyl intermediates show 75–93% regiocontrol in cross-couplings with nitrogen nucleophiles .

  • Applications : Used in automated solid-phase synthesis for peptide chain elongation .

Hydrogenation Reactions

The allyl group undergoes catalytic hydrogenation:

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOH, RT, 2hPiperidin-3-yl-carbamic acid ethyl ester85%
PtO₂H₂ (3 atm), THF, 50°C, 4hPiperidin-3-yl-carbamic acid78%

Hydrogenation removes the allyl group while preserving the carbamate functionality, essential for drug intermediate synthesis .

Acid-Base Reactions

The trifluoroacetate group acts as a Brønsted acid, enabling salt formation:

  • Proton Transfer : Reacts with amines (e.g., morpholine) to generate stable ammonium trifluoroacetate salts .

  • Deprotonation : Treated with K₂CO₃ in DCM to liberate the free base, enhancing solubility for subsequent alkylation .

Cross-Coupling Reactions

The piperidine nitrogen and carbamate oxygen enable functionalization via:

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/L34 (phosphoramidite ligand)

  • Conditions : Toluene, 100°C, 24h

  • Product : N-aryl piperidine derivatives with up to 98% ee .

Suzuki-Miyaura Coupling

  • Substrate : Boronic esters at the piperidine 4-position

  • Yield : 50–99% for biaryl piperidines .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with mass loss attributed to:

  • Trifluoroacetate elimination (120–150°C)

  • Carbamate decarboxylation (>200°C) .

Biological Activity Modulation

Structural derivatives exhibit pharmacological potential:

  • Dopamine Receptor Binding : Analogues with modified N-substituents show D3/D2 receptor selectivity (Kᵢ = 0.14–50 nM) .

  • Protease Inhibition : Carbamate-linked peptidomimetics inhibit caspases via electrophilic trap mechanisms .

Scientific Research Applications

Medicinal Chemistry

Piperidin derivatives, including Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate, are known for their diverse biological activities. They serve as critical scaffolds in drug design due to their ability to interact with various biological targets.

1.1. Inhibition of L-CPT1

Research indicates that certain piperidine derivatives function as inhibitors of L-carnitine palmitoyltransferase 1 (L-CPT1), which plays a crucial role in fatty acid metabolism. Inhibiting this enzyme can be beneficial in treating metabolic disorders such as diabetes, obesity, and hyperlipidemia. This compound has been identified as a potential candidate for the development of therapeutics aimed at these conditions .

1.2. Histone Deacetylase (HDAC) Inhibition

Compounds with carbamic acid structures have shown promise in inhibiting HDAC activity, which is linked to various cancers and other proliferative diseases. The piperidine core can enhance the bioavailability and potency of these compounds, making them suitable for further development as anticancer agents .

Pharmaceutical Applications

The compound has been explored for its potential in formulating pharmaceuticals targeting several health conditions.

2.1. Diabetes and Metabolic Disorders

This compound has been studied for its effects on glucose metabolism and insulin sensitivity. Its application in developing medications for managing diabetes and related metabolic syndromes is under investigation .

2.2. Cancer Treatment

The compound's ability to inhibit enzymes associated with cancer progression positions it as a candidate for cancer therapeutics, particularly for tumors that exhibit metabolic dysregulation due to L-CPT1 activity or HDAC overexpression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring and subsequent derivatization with carbamic acid esters and trifluoroacetic acid. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity .

Case Studies and Research Findings

Several studies have documented the efficacy of piperidine derivatives in clinical settings:

StudyFocusFindings
Study 1L-CPT1 InhibitionDemonstrated significant reduction in fatty acid oxidation in diabetic models using piperidine derivatives.
Study 2HDAC InhibitionShowed that carbamic acid compounds exhibit potent HDAC inhibitory activity leading to reduced cancer cell proliferation.
Study 3Metabolic DisordersHighlighted the compound's potential in enhancing insulin sensitivity in preclinical trials.

Mechanism of Action

The mechanism of action of piperidin-3-yl-carbamic acid allyl ester trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidine Derivatives

(2-Piperidin-1-yl-ethyl)-carbamic Acid Cyclopentyl Ester TFA ()
  • Structure : Features a piperidin-1-yl group linked via an ethyl chain to a carbamic acid ester. The cyclopentyl ester and TFA counterion distinguish it from the target compound.
  • Key Differences :
    • Substituent Position : Piperidin-1-yl vs. piperidin-3-yl alters steric and electronic properties.
    • Linker Length : Ethyl chain vs. direct attachment affects flexibility and binding affinity.
    • Ester Group : Cyclopentyl ester confers higher lipophilicity compared to allyl ester .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid ()
  • Structure : Includes a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent.
  • Key Differences :
    • Protecting Group : Boc is acid-labile, whereas TFA is stable under acidic conditions.
    • Functionality : Carboxylic acid vs. carbamic acid ester impacts reactivity in peptide synthesis .

Allyl Ester Derivatives

Allyl Trifluoroacetate ()
  • Structure : Simple allyl ester of trifluoroacetic acid (CF₃COOCH₂CH=CH₂).
  • Key Differences :
    • Lack of Piperidine Core : Limits application in nitrogen-containing drug scaffolds.
    • Reactivity : Hydrolyzes to release TFA, posing corrosion risks during handling .
L-Phenylalanine Allyl Ester Tosylate ()
  • Structure : Allyl ester with a tosylate (p-toluenesulfonate) counterion.
  • Key Differences: Counterion: Tosylate is less volatile than TFA, complicating purification. Amino Acid Backbone: Suited for peptide synthesis rather than piperidine-based targets .

Trifluoroacetate Salts

CDK9 PROTAC Trifluoroacetate ()
  • Structure : Complex PROTAC molecule with a TFA counterion.
  • Key Differences :
    • Molecular Weight : ~836 g/mol (free base) vs. simpler piperidine derivatives.
    • Application : Used in targeted protein degradation, highlighting TFA’s role in stabilizing charged intermediates .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Counterion Stability Notes
Piperidin-3-yl-carbamic acid allyl ester TFA ~300 (estimated) Allyl ester, piperidine, carbamate Trifluoroacetate Stable in acidic conditions
Allyl trifluoroacetate 154.07 Allyl ester Hydrolyzes to TFA; volatile
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid 305.37 Boc, carboxylic acid Acid-labile protecting group

Key Research Findings

  • Trifluoroacetate Utility : TFA counterions are preferred in final drug products due to ease of removal during lyophilization, though residual TFA may require stringent quality control .
  • Allyl Ester Reactivity : Allyl esters are advantageous in solid-phase synthesis for their orthogonal deprotection under palladium-catalyzed conditions, unlike methyl or ethyl esters .
  • Piperidine Substitution : 3-substituted piperidines exhibit enhanced binding to central nervous system targets compared to 1-substituted analogs, as seen in patent literature .

Biological Activity

Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its structural components:

  • Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
  • Carbamic acid moiety : Contributes to the compound's ability to interact with biological targets.
  • Allyl ester : Enhances lipophilicity and may influence the compound's absorption and distribution.
  • Trifluoroacetate group : Imparts unique electronic properties that can affect binding affinity to biological targets.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate receptor activity. Studies have indicated that compounds with similar structures often target:

  • Proteases : Inhibition of proteolytic enzymes can lead to therapeutic effects in various diseases, including cancer and inflammatory conditions.
  • Receptor Tyrosine Kinases (RTKs) : These are critical in cell signaling pathways, and their inhibition can affect tumor growth and metastasis.

2. Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antitumor Activity : Potential inhibition of cancer cell proliferation through modulation of signaling pathways associated with RTKs.
  • Anti-inflammatory Properties : By inhibiting specific proteases involved in inflammatory responses, it may reduce symptoms associated with chronic inflammation.

Case Study 1: Antitumor Activity

A study evaluating a series of piperidine derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of mutant forms of receptor tyrosine kinases, which are often overexpressed in tumors.

CompoundIC50 (µM)Target
Compound A0.5KIT
Compound B0.8PDGFRA
Piperidin derivative0.6Unknown

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using an animal model of arthritis. The administration of piperidin derivatives resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidin derivatives. Key findings include:

  • Modifications on the allyl ester enhance potency against specific targets.
  • The trifluoroacetate group appears to improve solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing piperidin-3-yl-carbamic acid allyl ester trifluoroacetate, and how can reaction efficiency be optimized?

  • Methodology : A two-step approach is commonly employed: (i) Synthesis of the piperidin-3-yl-carbamic acid allyl ester via carbamate formation using allyl chloroformate ( ). (ii) Trifluoroacetylation using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and controlling stoichiometry (1.2:1 molar ratio of TFAA to intermediate). Use inert atmosphere (N₂/Ar) to prevent ester hydrolysis .

Q. What purification techniques are recommended for isolating high-purity trifluoroacetate derivatives?

  • Methodology : After synthesis, purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). For final purification, use preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water to resolve trifluoroacetate-related impurities (e.g., residual TFAA) . Recrystallization from dichloromethane/hexane mixtures is also effective for crystalline intermediates .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify allyl ester protons (δ 5.8–5.2 ppm, multiplet) and trifluoroacetate carbonyl (δ 160–165 ppm, quartet due to ¹³C-¹⁹F coupling). Piperidine protons appear as complex multiplets (δ 3.0–1.5 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks. High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₅F₃N₂O₃ requires m/z 304.1032) .

Advanced Research Questions

Q. How can discrepancies in ¹⁹F NMR data for trifluoroacetate-containing compounds be resolved?

  • Methodology : Contradictions in ¹⁹F NMR shifts (typically δ -75 to -78 ppm) may arise from solvent effects or impurities. Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and compare against internal standards (e.g., CFCl₃). For impurity analysis, employ 2D NMR (HSQC, HMBC) to assign coupling patterns and identify side products (e.g., hydrolyzed esters) .

Q. What experimental designs are critical for studying the hydrolytic stability of the allyl ester group under physiological conditions?

  • Methodology : Conduct stability assays in pH 7.4 phosphate buffer at 37°C. Monitor degradation via HPLC-UV (λ = 210 nm) at 0, 24, 48, and 72 hours. Compare half-life (t₁/₂) with/without enzyme inhibitors (e.g., esterase inhibitors like PMSF) to distinguish chemical vs. enzymatic hydrolysis. Use LC-MS to identify degradation products (e.g., trifluoroacetic acid, piperidin-3-yl-carbamic acid) .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving the allyl ester moiety?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states for nucleophilic attack. Parameters include bond dissociation energies (BDE) of the allyl ester C–O bond and frontier molecular orbitals (HOMO/LUMO). Validate predictions with kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled conditions .

Data Analysis and Contradiction Resolution

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodology : Solubility contradictions (e.g., DMF vs. DMSO) may arise from trace moisture. Conduct Karl Fischer titration to quantify water content. Test solubility in rigorously dried solvents (activated molecular sieves, 4Å) and compare with literature. Use ¹H NMR solubility assays (DMSO-d₆ as internal standard) for quantitative analysis .

Q. What strategies mitigate trifluoroacetate interference in biological assays?

  • Methodology : TFA (a common counterion) can inhibit enzymes or distort cell viability data. Counteract by dialyzing samples (12–14 kDa cutoff) against ammonium bicarbonate buffer (pH 8.0) or using ion-exchange resins (e.g., Dowex® 1x2 chloride form) to replace TFA with non-interfering ions (e.g., acetate) .

Stability and Storage Guidelines

Q. What storage conditions prevent decomposition of the trifluoroacetate group?

  • Methodology : Store at -20°C in amber vials under argon. Avoid prolonged exposure to humidity (use desiccants) and light. Monitor stability via periodic NMR/HPLC checks. Degradation is indicated by new peaks at δ -76 ppm (free TFA) in ¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate
Reactant of Route 2
Reactant of Route 2
Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.